N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2S/c1-16-7-9-18(10-8-16)25-21(30)15-32-22-12-11-19-26-27-20(29(19)28-22)13-14-24-23(31)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPZZUXRISKMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, with the CAS number 897619-61-3, is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and relevance in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN6O2S, with a molecular weight of 464.5 g/mol. The compound features a triazole and pyridazine moiety linked through a thioether group to a p-tolylamino side chain.
| Property | Value |
|---|---|
| Molecular Formula | C23H21FN6O2S |
| Molecular Weight | 464.5 g/mol |
| CAS Number | 897619-61-3 |
Antimicrobial Activity
Research indicates that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have shown promising activity against various bacterial strains by inhibiting quorum sensing pathways. A study demonstrated that certain derivatives exhibited moderate growth inhibition against Pseudomonas aeruginosa with IC50 values ranging from 45.5 to 182.2 μg/mL in specific assays .
Antitumor Activity
The compound's structural analogs have been evaluated for their antitumor effects. A study involving hybrid molecules containing thiadiazole and oxadiazole moieties reported significant cytotoxicity against cancer cell lines. For example, one derivative showed an IC50 value of 36 μM in inhibiting tumor cell proliferation . This suggests that the triazole and pyridazine components may contribute to the overall cytotoxic profile.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Quorum Sensing Inhibition : The compound may disrupt bacterial communication systems critical for virulence.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
- Cell Cycle Interference : The presence of the triazole ring could interfere with cellular processes essential for DNA replication.
Case Studies
Several studies have investigated similar compounds for their biological activities:
- Study on Quorum Sensing Inhibitors :
- Antitumor Activity Evaluation :
Preparation Methods
Preparation of 3-Hydrazino-5-Substituted Pyridazine
The synthesis begins with a substituted pyridazin-3-one (III ), which is treated with phosphorus oxychloride to yield 3-chloropyridazine (IV ). Subsequent reaction with hydrazine hydrate at 60–90°C under inert atmosphere produces 3-hydrazino-5-substituted pyridazine (II ).
$$
\text{Pyridazin-3-one (III)} \xrightarrow{\text{POCI}3} \text{3-Chloropyridazine (IV)} \xrightarrow{\text{NH}2\text{NH}_2} \text{3-Hydrazinopyridazine (II)}
$$
Key Conditions :
Cyclization to Triazolo[4,3-b]Pyridazine
3-Hydrazinopyridazine (II ) undergoes cyclization with ethyl orthoacetate in n-butanol under reflux (7 hours) to form 7-substituted-3-methyl-1,2,4-triazolo[4,3-b]pyridazine (V ).
$$
\text{3-Hydrazinopyridazine (II)} + \text{Ethyl orthoacetate} \xrightarrow{\text{n-BuOH, reflux}} \text{Triazolo[4,3-b]pyridazine (V)}
$$
Optimization Notes :
- Catalyst : Triethylamine (2–5 mol%) accelerates cyclization.
- Purification : Crystallization from ethanol/water mixtures yields >90% purity.
Functionalization of the Triazolo[4,3-b]Pyridazine Scaffold
Introduction of the Ethylamine Side Chain at Position 3
The 3-methyl group of V is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation (AIBN) to yield 3-(bromomethyl)-7-substituted triazolo[4,3-b]pyridazine (VI ). Subsequent nucleophilic substitution with ethylenediamine in THF at 0°C introduces the ethylamine side chain (VII ).
$$
\text{Triazolo[4,3-b]pyridazine (V)} \xrightarrow{\text{NBS, CCl}4} \text{3-Bromomethyl derivative (VI)} \xrightarrow{\text{NH}2\text{CH}2\text{CH}2\text{NH}_2} \text{Ethylamine derivative (VII)}
$$
Critical Parameters :
- Temperature Control : ≤0°C to prevent diamine polymerization.
- Workup : Neutralization with dilute HCl followed by extraction with ethyl acetate.
Thioether Formation at Position 6
The 6-position of VII is functionalized via a thiol-displacement reaction. Treatment with thiourea in ethanol under reflux introduces a thiol group (VIII ), which reacts with 2-bromo-N-(p-tolyl)acetamide in DMF using K2CO3 as a base to form the thioether linkage (IX ).
$$
\text{VII} \xrightarrow{\text{Thiourea, EtOH}} \text{6-Thiol derivative (VIII)} \xrightarrow{\text{2-Bromo-N-(p-tolyl)acetamide}} \text{Thioether intermediate (IX)}
$$
Reaction Metrics :
- Solvent : DMF for improved solubility of aryl bromides.
- Yield : 65–75% after column chromatography (SiO2, hexane/EtOAc).
Amide Coupling to Install the Benzamide Group
The primary amine of IX is acylated with benzoyl chloride in dichloromethane using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12 hours, yielding the final product (X ).
$$
\text{IX} + \text{Benzoyl chloride} \xrightarrow{\text{DIPEA, DCM}} \text{N-(2-(6-((2-Oxo-2-(p-tolylamino)ethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (X)}
$$
Purification :
- Method : Recrystallization from ethanol/water (1:1).
- Purity : >98% by HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
Crystallographic Validation
Single-crystal X-ray diffraction of a related triazolo[4,3-b]pyridazine derivative confirmed the (R)-configuration of the ethylamine side chain and planarity of the heterocyclic core.
Process Optimization and Scalability Challenges
Key Challenges
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, and how are they addressed?
- Answer : The synthesis involves multi-step reactions, including the formation of the triazolopyridazine core, thioether linkage, and benzamide functionalization. Key challenges include controlling regioselectivity during triazole-pyridazine fusion and avoiding thiol oxidation. Optimized conditions (e.g., inert atmosphere, DMF solvent, and NaH as a base) are critical for coupling reactions . Purity is ensured via column chromatography and validated by HPLC (>95% purity) .
Q. Which analytical methods are essential for confirming the structure and purity of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry of the triazolopyridazine core and substituent positions. High-resolution mass spectrometry (HRMS) validates the molecular formula, while HPLC monitors purity. Infrared (IR) spectroscopy identifies functional groups like amide C=O (1640–1680 cm⁻¹) and thioether C-S (600–700 cm⁻¹) .
Q. What preliminary biological assays are recommended for initial pharmacological profiling?
- Answer : Start with cytotoxicity assays (e.g., MTT on cancer cell lines like HeLa or MCF-7) and enzyme inhibition screens (e.g., kinases or proteases). Dose-response curves (1–100 µM) identify IC₅₀ values. Parallel solubility and stability tests in PBS/DMSO ensure bioassay validity .
Advanced Research Questions
Q. How can reaction yields be improved during the thioether coupling step without compromising regioselectivity?
- Answer : Systematic solvent screening (e.g., DMF vs. THF) and temperature optimization (40–80°C) enhance nucleophilic thiol reactivity. Catalytic additives like KI or phase-transfer agents (e.g., TBAB) improve intermediate solubility. Reaction monitoring via TLC (silica gel, EtOAc/hexane) ensures minimal side products .
Q. How to resolve contradictions in biological activity data across different assay platforms (e.g., cell-based vs. enzymatic)?
- Answer : Discrepancies may arise from membrane permeability or off-target effects. Use orthogonal assays:
- Compare enzymatic IC₅₀ (purified enzyme) with cellular EC₅₀.
- Perform SAR studies on analogs to isolate pharmacophoric groups .
- Validate target engagement via thermal shift assays or SPR .
Q. What computational methods support the design of analogs with enhanced target affinity?
- Answer : Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases). Density Functional Theory (DFT) calculates electronic properties of the triazolopyridazine core to predict reactivity. ADMET predictors (e.g., SwissADME) optimize logP and solubility .
Q. How to address low aqueous solubility during formulation for in vivo studies?
- Answer :
- Chemical modification : Introduce polar groups (e.g., -OH, -NH₂) on the benzamide moiety.
- Formulation : Use cyclodextrin complexes or nanoemulsions.
- Prodrug strategy : Synthesize phosphate or ester derivatives for improved bioavailability .
Notes
- Avoid abbreviations for chemical names (e.g., "p-tolyl" instead of "pTol").
- Cross-validate biological data with orthogonal assays to minimize false positives .
- Prioritize peer-reviewed journals over commercial databases (e.g., PubChem acceptable; BenchChem excluded per user guidelines).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
